molecular formula C9H10O3 B042067 3,5-Dimethoxybenzaldehyde CAS No. 7311-34-4

3,5-Dimethoxybenzaldehyde

Cat. No.: B042067
CAS No.: 7311-34-4
M. Wt: 166.17 g/mol
InChI Key: VFZRZRDOXPRTSC-UHFFFAOYSA-N
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Description

3, 5-Dimethoxybenzaldehyde belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. 3, 5-Dimethoxybenzaldehyde is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

Scientific Research Applications

  • Drug Discovery Intermediate : The compound's unique crystal structure and hydrogen bonding between molecules show potential as a drug discovery intermediate (Li et al., 2012).

  • Nonlinear Optical Materials : Bromine substitution in 2,3-dimethoxybenzaldehyde improves the nonlinear third-order susceptibility, making it a promising candidate for nonlinear optical materials (Aguiar et al., 2022).

  • Metal Complexes for Optical Properties : Hydrazone metal complexes derived from 3,4-dimethoxybenzaldehyde exhibit promising optical properties due to indirect transitions, with different geometrical configurations for Ni (II) and Co (II) complexes (Mekkey et al., 2020).

  • Catalysis in Organic Reactions : Cerium complexes with acetato ligands catalyze the oxidation of 3,5-dimethoxycresols effectively, yielding high amounts of 3,5-dimethoxy-4-hydroxybenzaldehyde (Yoshikuni, 2002).

  • Synthesis Methods : Studies have presented new synthetic methods for dimethoxybenzaldehydes, showing improved yield and quality through various approaches (Zhi, 2002).

  • Lignin Decomposition : In the study of lignin decomposition, 3,5-Dimethoxybenzaldehyde was identified as a major product, providing insights into the pyrolysis mechanisms of lignin model compounds (Jiang et al., 2016).

  • Luminescence Studies : The photophysical properties of derivatives such as 4-hydroxy-3,5-dimethoxybenzaldehyde have been studied, showing dual luminescence in polar solvents, which is significant for various applications in materials science (Stalin & Rajendiran, 2005).

Safety and Hazards

3,5-Dimethoxybenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

3,5-Dimethoxybenzaldehyde, like other benzaldehydes, has potential for further exploration due to its antifungal properties . It could be used in combination with other antifungal agents to enhance their efficacy .

Biochemical Analysis

Cellular Effects

Benzaldehydes, a group to which 3,5-Dimethoxybenzaldehyde belongs, have been shown to disrupt cellular antioxidation systems . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can form oximes and hydrazones , suggesting that this compound may also undergo these reactions

Properties

IUPAC Name

3,5-dimethoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223388
Record name 3,5-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
Source PubChem
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CAS No.

7311-34-4
Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-dimethoxybenzaldehyde
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Record name 3,5-DIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

Alcohol 4 (17.5 g, 0.11 mol) in CH2Cl2 (50 mL) was added slowly to a dry stirred suspension of freshly prepared pyridinium chlorochromate (33.64 g 0.16 mol) in CH2Cl2 (100 mL) at 0.degree. C. The reaction mixture was stirred for 2 h at rt after which the solvent was removed under reduced pressure on a rotatory evaporator. The residue from the reaction mixture was washed with diethyl ether (3×150 mL) and then filtered. The organic filtrate was diluted with a saturated aq solution of NaHCO33 (250 mL) and extracted with EtOAc (3×250 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The crude oil was purified by FCC (10% ethyl acetate in hexane) to afford a yellow solid aldehyde 5 (16.4 g, 95%): 1H NMR (300 MHz, CDCl3) δ 9.92 (1H, s, HCO), 7.03 (2H, d, J=2.4 Hz HAr), 6.72 (1H, t, J=2.4 Hz, HAr), 3.87 (6H, s, H3 CO). The spectral data for 5 were in excellent accord with data previously reported on it (Seidel et al., 1990).1 This material was employed directly in the later step.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-dimethoxybenzaldehyde?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common spectroscopic techniques used include:

  • NMR spectroscopy (1H NMR and 13C NMR): These techniques are used to determine the structure and purity of the compound. [, , , , , , , ]
  • IR spectroscopy: This technique identifies functional groups present in the compound. [, , , , , ]
  • Mass spectrometry (MS and MS/MS): These methods determine the molecular weight and fragmentation patterns. [, , , , , , ]
  • UV/Vis spectroscopy: This technique can be used to study the compound's electronic transitions and for quantitative analysis. [, ]
  • EPR spectroscopy: This technique can be used to study the formation and reactivity of free radicals related to this compound. []

Q3: What are common synthetic routes to this compound?

A3: this compound can be synthesized through several methods:

  • Starting from 3,5-dihydroxybenzoic acid: This method involves methylation of the acid followed by catalytic hydrogenation. []
  • From p-hydroxybenzaldehyde: This route involves protection of the hydroxyl group, Wittig–Horner reaction with 3,5-dimethoxybenzene, and deprotection. []
  • As a product of lignin pyrolysis: this compound is a significant product of the pyrolysis of specific lignin model compounds. []
  • From syringaldehyde: Reduction of the trifluoromethanesulfonate derivative of syringaldehyde can yield this compound. []

Q4: What is a key reaction that utilizes this compound in natural product synthesis?

A4: The Wittig reaction using this compound is widely employed in the synthesis of various natural products, particularly stilbenes like resveratrol. [, , , , , ]

Q5: How is this compound utilized in the synthesis of 5-n-alkylresorcinols?

A5: It acts as a starting material in a Wittig reaction with alkyltriphenylphosphonium salts, followed by hydrogenation and demethylation to yield the desired 5-n-alkylresorcinols. []

Q6: Can this compound be used to synthesize isocoumarins?

A6: Yes, this compound is a key starting material in the multi-step synthesis of 3,5-dimethoxyhomophthalic acid, a crucial intermediate for synthesizing naturally occurring isocoumarins like Thunberginol B. [, ]

Q7: What happens when this compound reacts with 2,2-diphenyl-1-picrylhydrazyl (DPPH)?

A7: Depending on the reaction conditions, different products can be formed:

  • With the free phenol: The syringyl group substitutes the 4-nitro group of DPPH, yielding dinitro products. []
  • With the sodium aroxide: The syringyl group substitutes one of the phenyl groups of DPPH in the para position, forming trinitro products. []

Q8: What is the biological significance of this compound?

A8: this compound is a degradation product of pterostilbene, a plant allelochemical with antifungal properties. []

Q9: How does the degradation of pterostilbene to this compound occur?

A9: The degradation is facilitated by bacteria in the plant rhizosphere and tissues. The process involves a carotenoid cleavage oxygenase, which cleaves pterostilbene into 4-hydroxybenzaldehyde and this compound. []

Q10: Does this compound exhibit any chemosensitizing activity?

A10: Studies have shown that this compound does not possess chemosensitizing activity against Candida and Cryptococcus species when combined with Amphotericin B. In fact, strains displayed hypertolerance to this compound. []

Q11: Are there any known anti-tumor properties of this compound derivatives?

A11: While not explicitly stated for this compound itself, some phenolic benzopyran lactone derivatives, synthesized using this compound as a starting material, have shown in vitro anti-tumor activity. []

Q12: What are the applications of this compound in material science?

A12: It can be used as a building block for polymers, particularly in synthesizing soluble, high thermal stability, and hydrophobic polyimides. []

Q13: How is this compound quantified in complex mixtures?

A13: Techniques like gas chromatography-mass spectrometry (GC/MS) and derivative spectrophotometry are commonly employed for quantifying this compound, especially in mixtures like rum. [, , , ]

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